An In-Depth Technical Guide to the Chemical Properties of 5-Fluoro-2-piperidin-2-yl-1H-benzoimidazole
An In-Depth Technical Guide to the Chemical Properties of 5-Fluoro-2-piperidin-2-yl-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the novel heterocyclic compound, 5-Fluoro-2-piperidin-2-yl-1H-benzoimidazole. This molecule, distinguished by its unique combination of a fluorinated benzimidazole core and a piperidine moiety, is a compound of significant interest in contemporary medicinal chemistry. The strategic incorporation of a fluorine atom is known to enhance pharmacological properties such as metabolic stability and binding affinity, making this scaffold a promising starting point for the development of new therapeutic agents. This document serves as a technical resource, offering field-proven insights into its synthesis, characterization, and handling.
Molecular Structure and Physicochemical Properties
5-Fluoro-2-piperidin-2-yl-1H-benzoimidazole possesses a distinct molecular architecture that marries the aromatic, electron-rich benzimidazole system with the saturated, conformationally flexible piperidine ring. The fluorine substituent at the 5-position of the benzimidazole ring significantly influences the molecule's electronic properties and its potential interactions with biological targets.
Table 1: Physicochemical Properties of 5-Fluoro-2-piperidin-2-yl-1H-benzoimidazole
| Property | Value | Source |
| CAS Number | 885275-05-8 | [1][2][3] |
| Molecular Formula | C₁₂H₁₄FN₃ | [1] |
| Molecular Weight | 219.26 g/mol | [1] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| SMILES Code | FC1=CC=C2NC(C3NCCCC3)=NC2=C1 | [1] |
Synthesis and Reaction Pathways
The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry, with the most common method being the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For 5-Fluoro-2-piperidin-2-yl-1H-benzoimidazole, a logical synthetic approach involves the condensation of 4-fluoro-1,2-phenylenediamine with piperidine-2-carboxylic acid.
This reaction is typically facilitated by a dehydrating agent or carried out under high-temperature conditions to drive the cyclization. The choice of solvent and catalyst can significantly impact the reaction yield and purity of the final product.
Diagram 1: Proposed Synthesis of 5-Fluoro-2-piperidin-2-yl-1H-benzoimidazole
Caption: Proposed synthetic route via condensation reaction.
Experimental Protocol: A General Approach
While a specific, validated protocol for the synthesis of 5-Fluoro-2-piperidin-2-yl-1H-benzoimidazole is not publicly available, the following general procedure for the synthesis of 2-substituted benzimidazoles can be adapted. This protocol is based on established methodologies for similar condensations.
Objective: To synthesize 5-Fluoro-2-piperidin-2-yl-1H-benzoimidazole.
Materials:
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4-fluoro-1,2-phenylenediamine
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Piperidine-2-carboxylic acid
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Polyphosphoric acid (PPA) or Eaton's reagent (as a condensing agent)
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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In a round-bottom flask, combine 4-fluoro-1,2-phenylenediamine (1 equivalent) and piperidine-2-carboxylic acid (1.1 equivalents).
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Add polyphosphoric acid (or a suitable alternative) to the flask in a quantity sufficient to ensure a stirrable mixture.
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Heat the reaction mixture with stirring at a temperature typically ranging from 150-200 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and then carefully quench by pouring it onto crushed ice.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the aqueous layer with ethyl acetate (3 x volume).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-Fluoro-2-piperidin-2-yl-1H-benzoimidazole.
Causality Behind Experimental Choices:
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Piperidine-2-carboxylic acid in slight excess: To ensure the complete consumption of the more valuable diamine starting material.
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Polyphosphoric acid: Acts as both a solvent and a powerful dehydrating agent to facilitate the cyclization reaction.
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Neutralization with sodium bicarbonate: To neutralize the strong acid and allow for the extraction of the basic benzimidazole product into an organic solvent.
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Column chromatography: Essential for the removal of unreacted starting materials and any side products to obtain a compound of high purity suitable for further analysis and biological testing.
Spectroscopic Characterization
The structural elucidation of 5-Fluoro-2-piperidin-2-yl-1H-benzoimidazole relies on a combination of spectroscopic techniques. While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure. Chemical suppliers like BLDpharm indicate the availability of NMR, HPLC, and LC-MS data for this compound, which would be essential for its definitive characterization.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole ring, with coupling patterns influenced by the fluorine substituent. The protons of the piperidine ring will appear in the aliphatic region, and their chemical shifts and multiplicities will depend on their diastereotopic relationships and conformational mobility. The N-H protons of both the benzimidazole and piperidine rings will likely appear as broad singlets.
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¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the benzimidazole ring, with the carbon directly attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The carbons of the piperidine ring will resonate in the upfield region.
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¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands corresponding to:
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N-H stretching vibrations for the benzimidazole and piperidine moieties (typically in the range of 3200-3400 cm⁻¹).
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C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.
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C=N and C=C stretching vibrations characteristic of the benzimidazole ring system.
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C-F stretching vibration.
Mass Spectrometry (MS):
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Electrospray Ionization (ESI) or other soft ionization techniques: The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 220.12, corresponding to the molecular formula C₁₂H₁₅FN₃⁺. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement to confirm the elemental composition.
Potential Applications in Drug Discovery
The 5-Fluoro-2-piperidin-2-yl-1H-benzoimidazole scaffold holds considerable promise for applications in drug discovery and development. The benzimidazole core is a well-known "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active compounds. The addition of a piperidine ring can enhance solubility and provide a vector for interaction with specific biological targets. The fluorine atom can improve metabolic stability and binding affinity.
Based on the known activities of related fluoro-benzimidazole and piperidine-containing compounds, potential therapeutic areas for derivatives of this scaffold include:
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Oncology: As potential anticancer agents.[4]
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Neurology: For the treatment of neurological disorders.[4]
Diagram 2: Logical Relationship of Structural Features to Potential Biological Activity
Caption: Key structural components and their contributions.
Handling and Storage
For laboratory use, 5-Fluoro-2-piperidin-2-yl-1H-benzoimidazole should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability.[1]
Conclusion
5-Fluoro-2-piperidin-2-yl-1H-benzoimidazole is a fascinating heterocyclic compound with significant potential for further exploration in medicinal chemistry. Its unique structural features make it an attractive candidate for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its chemical properties and a practical approach to its synthesis, serving as a valuable resource for researchers in the field. Further experimental work is required to fully elucidate its physicochemical properties and to explore its biological activity in various therapeutic areas.
References
As comprehensive, publicly available, peer-reviewed articles detailing the specific synthesis and full characterization of 5-Fluoro-2-piperidin-2-yl-1H-benzoimidazole are not readily identifiable, this reference list includes sources for the compound's existence, general synthetic methodologies for related compounds, and information on the properties and applications of the benzimidazole scaffold.
